[1-(Isoquinolin-5-yl)ethyl](methyl)amine
CAS No.:
Cat. No.: VC17785503
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 1-isoquinolin-5-yl-N-methylethanamine |
| Standard InChI | InChI=1S/C12H14N2/c1-9(13-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9,13H,1-2H3 |
| Standard InChI Key | MPUORFSEIOPIHD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC2=C1C=CN=C2)NC |
Introduction
[Introduction to 1-(Isoquinolin-5-yl)ethylamine](pplx://action/followup)
1-(Isoquinolin-5-yl)ethylamine is a synthetic organic compound characterized by its unique structure, which includes an isoquinoline moiety attached to an ethyl group and a methyl amine functional group. Isoquinolines are bicyclic compounds derived from quinoline, featuring a nitrogen atom within the ring. This compound's structure suggests potential interactions with biological systems, particularly in pharmacology and medicinal chemistry.
Synthesis Methods
Several synthetic routes can be employed to prepare 1-(Isoquinolin-5-yl)ethylamine. These methods highlight the versatility of synthetic strategies available for this compound, which is crucial for both research and therapeutic contexts.
Biological Activity and Potential Applications
Compounds containing isoquinoline structures are known for various pharmacological effects. The biological activity of 1-(Isoquinolin-5-yl)ethylamine is largely predicted based on its structural features. In silico predictions using tools like the PASS software can provide insights into its potential biological activities by analyzing structure-activity relationships.
Potential Applications:
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Pharmacological Effects: Isoquinoline derivatives are known for their antimicrobial, antidepressant, and neuroprotective effects, suggesting potential therapeutic applications for 1-(Isoquinolin-5-yl)ethylamine.
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Research Contexts: This compound can serve as a valuable tool in understanding biological interactions and developing new therapeutic agents.
Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylisoquinoline | Methyl group on isoquinoline ring | Antimicrobial properties |
| 1-(Phenylethyl)methylamine | Phenyl substitution | Antidepressant effects |
| 3-(Isoquinolin-1-yl)propan-1-amine | Propane linker to isoquinoline | Neuroprotective effects |
| 1-(Isoquinolin-5-yl)ethylamine | Isoquinoline with ethyl and methyl amine functionalities | Potential pharmacological effects based on isoquinoline structure |
Research Findings and Future Directions
Interaction studies are essential for elucidating how 1-(Isoquinolin-5-yl)ethylamine interacts with biological targets. Techniques such as in vitro assays and in vivo models can provide valuable insights into its mechanism of action and therapeutic potential. Further research is needed to fully explore its applications and potential benefits in medicinal chemistry.
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